![molecular formula C14H19ClN2O3S B13792409 [2-Chloro-3-(4-prop-2-enylpiperazin-1-yl)phenyl] methanesulfonate](/img/structure/B13792409.png)
[2-Chloro-3-(4-prop-2-enylpiperazin-1-yl)phenyl] methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Chloro-3-(4-prop-2-enylpiperazin-1-yl)phenyl] methanesulfonate is a chemical compound with the molecular formula C14H19ClN2O3S It is known for its unique structure, which includes a piperazine ring substituted with a prop-2-enyl group and a phenyl ring substituted with a chloro group and a methanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-3-(4-prop-2-enylpiperazin-1-yl)phenyl] methanesulfonate typically involves the reaction of 2-chloro-3-nitrophenol with 1-(prop-2-enyl)piperazine in the presence of a base, followed by the reduction of the nitro group to an amine. The final step involves the sulfonation of the amine with methanesulfonyl chloride to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-Chloro-3-(4-prop-2-enylpiperazin-1-yl)phenyl] methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, [2-Chloro-3-(4-prop-2-enylpiperazin-1-yl)phenyl] methanesulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a ligand for various receptors. It is used in the development of new pharmaceuticals targeting specific biological pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may be used in the development of drugs for treating neurological disorders, cancer, and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [2-Chloro-3-(4-prop-2-enylpiperazin-1-yl)phenyl] methanesulfonate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- [2-Chloro-3-(4-allylpiperazin-1-yl)phenyl] methanesulfonate
- [2-Chloro-3-(4-methylpiperazin-1-yl)phenyl] methanesulfonate
- [2-Chloro-3-(4-ethylpiperazin-1-yl)phenyl] methanesulfonate
Uniqueness
Compared to similar compounds, [2-Chloro-3-(4-prop-2-enylpiperazin-1-yl)phenyl] methanesulfonate is unique due to its prop-2-enyl substitution on the piperazine ring. This structural feature may confer distinct biological and chemical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H19ClN2O3S |
|---|---|
Molecular Weight |
330.8 g/mol |
IUPAC Name |
[2-chloro-3-(4-prop-2-enylpiperazin-1-yl)phenyl] methanesulfonate |
InChI |
InChI=1S/C14H19ClN2O3S/c1-3-7-16-8-10-17(11-9-16)12-5-4-6-13(14(12)15)20-21(2,18)19/h3-6H,1,7-11H2,2H3 |
InChI Key |
JKGSTKZWRWDIPD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1=CC=CC(=C1Cl)N2CCN(CC2)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B13792330.png)
![Benzenesulfonic acid, 3-chloro-4-[[4-[ethyl(phenylmethyl)amino]phenyl]azo]-](/img/structure/B13792331.png)
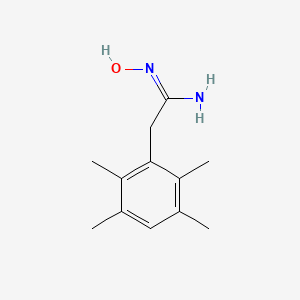
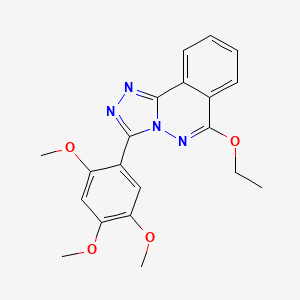
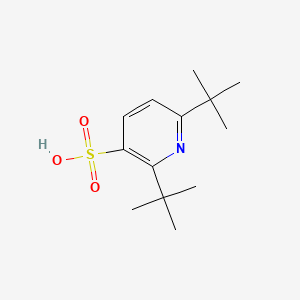
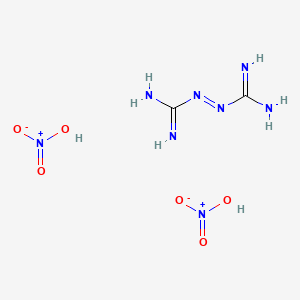
![1H-Cyclopropa[3,4]pyrrolo[1,2-B]pyridazine](/img/structure/B13792358.png)
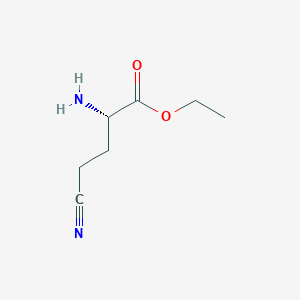
![N-{[(4S)-2,2-Dimethyl-1,3-dioxolan-4-YL]methyl}acetamide](/img/structure/B13792365.png)

![2-Methyl-3-methylidene-2,3,6,7-tetrahydropyrrolo[1,2-A]pyrazine-1,4-dione](/img/structure/B13792373.png)

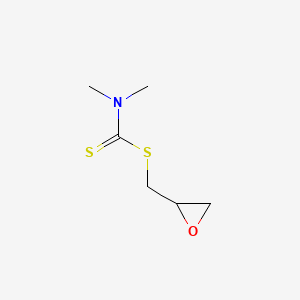
![Acetamide,N-(2,4-dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13792385.png)
